Decarbazolyl Desmethyl Carvedilol-d4
Description
Decarbazolyl Desmethyl Carvedilol-d4 is a deuterated analog of carvedilol, a non-selective β-blocker and α-1 blocker used to treat hypertension and heart failure. The compound features four deuterium atoms (denoted by "-d4") replacing hydrogens at specific positions, enhancing metabolic stability and prolonging its half-life . The "desmethyl" designation indicates the removal of a methyl group, likely from the carbazole or phenoxy moiety, altering its receptor-binding affinity. This compound is critical in pharmacological research, particularly for isotope-labeling studies and metabolic pathway analysis.
Properties
Molecular Formula |
C₁₁H₁₃D₄NO₄ |
|---|---|
Molecular Weight |
231.28 |
Synonyms |
3-[[2-(2-Hydroxyphenoxy)ethyl-d2]amino]-1,2-propanediol; BM 51335 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Decarbazolyl Desmethyl Carvedilol-d4 with structurally and functionally related carvedilol derivatives, isomers, and impurities.
Table 1: Structural and Molecular Comparison
*Assumed formula based on Carvedilol-d4 structure; †Estimated weight includes deuterium substitution.
Key Findings:
Deuterium Substitution :
- This compound exhibits a molecular weight increase of ~22 Da compared to desmethyl carvedilol due to deuterium (D ≈ 2.014 vs. H ≈ 1.008) .
- Unlike Carvedilol-d5, which is used for quantitative assays, the -d4 variant may target specific metabolic pathways, such as CYP2D6-mediated oxidation, to study deuterium kinetic isotope effects .
The "Decarbazolyl" modification likely minimizes carbazole-related impurities like Biscarbazole (a dimeric impurity capped at 0.1% in pharmacopeial standards) .
Pharmacokinetic Differences :
- Half-life : Deuterated analogs like Carvedilol-d4 show extended half-lives (e.g., 8–12 hours vs. 6–8 hours for carvedilol) due to slower CYP-mediated metabolism .
- Metabolite Profile : Desmethyl derivatives lack the methyl group critical for hepatic glucuronidation, shifting excretion pathways toward renal clearance .
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